DBCO-PEG4-GGFG-Dxd

ADC Payload Topoisomerase I Inhibitor IC50

Choose DBCO-PEG4-GGFG-Dxd for copper-free SPAAC conjugation enabling site-specific ADC generation without maleimide retro-Michael liability. The cathepsin-cleavable GGFG linker delivers superior plasma stability (>90% over 96h) enabling weekly dosing, while the PEG4 spacer balances DAR homogeneity. Commercial ≥98% purity eliminates pre-purification steps, accelerating CMC workflows. Ideal for rapid generation of homogeneous DXd-ADCs targeting HER2, TROP2.

Molecular Formula C72H79FN10O17
Molecular Weight 1375.4 g/mol
CAS No. 2694856-51-2
Cat. No. B15603340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-GGFG-Dxd
CAS2694856-51-2
Molecular FormulaC72H79FN10O17
Molecular Weight1375.4 g/mol
Structural Identifiers
InChIInChI=1S/C72H79FN10O17/c1-3-72(94)52-34-58-68-50(40-83(58)70(92)51(52)41-100-71(72)93)67-54(20-19-49-44(2)53(73)35-55(81-68)66(49)67)79-64(89)42-99-43-78-62(87)37-77-69(91)56(33-45-11-5-4-6-12-45)80-63(88)38-76-61(86)36-75-60(85)23-25-95-27-29-97-31-32-98-30-28-96-26-24-74-59(84)21-22-65(90)82-39-48-15-8-7-13-46(48)17-18-47-14-9-10-16-57(47)82/h4-16,34-35,54,56,94H,3,19-33,36-43H2,1-2H3,(H,74,84)(H,75,85)(H,76,86)(H,77,91)(H,78,87)(H,79,89)(H,80,88)/t54-,56-,72-/m0/s1
InChIKeyUCUZJQMJKLKGGT-OHZCADGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-GGFG-Dxd (CAS 2694856-51-2): A Cleavable ADC Linker-Payload Intermediate for Copper-Free Click Conjugation


DBCO-PEG4-GGFG-Dxd is a drug-linker conjugate for antibody-drug conjugate (ADC) research, consisting of the DNA topoisomerase I inhibitor DXd (an exatecan derivative) linked via the cathepsin-cleavable tetrapeptide GGFG linker and a PEG4 spacer to a dibenzocyclooctyne (DBCO) group . The DBCO moiety enables strain-promoted alkyne-azide cycloaddition (SPAAC) for copper-free, bioorthogonal conjugation to azide-functionalized antibodies .

Why DBCO-PEG4-GGFG-Dxd Cannot Be Replaced by Alternative Linkers or Payloads Without Changing Conjugation Chemistry, Plasma Stability, and Payload Potency


Interchanging DBCO-PEG4-GGFG-Dxd with analogs bearing different reactive handles (e.g., maleimide, NHS ester) or linkers (e.g., Val-Cit-PAB, non-cleavable) fundamentally alters the ADC design space. The DBCO group uniquely enables copper-free SPAAC for site-specific conjugation without the retro-Michael addition liability of maleimides, while the GGFG linker provides superior plasma stability relative to acid-labile or disulfide linkers with nearly complete enzymatic DXd release within 72 hours . The PEG4 spacer is balanced for hydrophilicity, impacting DAR homogeneity and aggregation resistance, whereas shorter or longer PEG chains shift these properties .

DBCO-PEG4-GGFG-Dxd: Quantitative Differentiation Evidence Against Closest Analogs and Alternative Conjugation Chemistries


Payload Potency: DXd Exhibits 10-Fold Greater Topoisomerase I Inhibition than SN-38 in Cell-Free Assays

The DXd payload in DBCO-PEG4-GGFG-Dxd is a derivative of exatecan with an IC50 value of 0.31 μM against DNA topoisomerase I , which represents approximately 10-fold greater potency than the active metabolite of irinotecan, SN-38 (IC50 ~3.1 μM evaluated under comparable enzymatic conditions) . This potency advantage is critical for ADCs where low antigen expression may limit intracellular payload concentration.

ADC Payload Topoisomerase I Inhibitor IC50

Linker Cleavage Efficiency: GGFG Linker Delivers Nearly Complete DXd Release Within 72 Hours via Cathepsin L, Minimizing Systemic Premature Payload Loss

The GGFG linker in DBCO-PEG4-GGFG-Dxd is preferentially cleaved by cathepsin L, yielding nearly complete DXd release within 72 hours under lysosomal conditions . In contrast, acid-cleavable linkers (e.g., hydrazone) release ~20-40% payload in plasma over 48 hours, and glutathione-cleavable disulfides show significant non-specific release in circulation . The GGFG linker maintains >90% stability in human plasma over 96 hours, based on clinical DAR measurements of trastuzumab deruxtecan (DAR 7-8 maintained) versus ~50% loss with disulfide linkers.

ADC Linker Cathepsin Cleavage Plasma Stability

Conjugation Chemistry: Copper-Free SPAAC with DBCO Achieves Near-Quantitative Conversion Without Thiol-Maleimide Instability

The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC) that proceeds with second-order rate constants of ~0.1-1 M⁻¹s⁻¹ for azide partners without copper catalyst . In a study with DBCO-Val-Cit-PAB-MMAE, SPAAC conjugates reached near full conversion (>95%) to the desired ADC with a DAR of ~3.5, whereas maleimide-thiol conjugations typically yield 60-80% efficiency and produce DAR distributions ±1 unit broader due to retro-Michael addition and thiol exchange . The DBCO-triazole linkage is stable under physiological conditions, avoiding payload loss in circulation seen with maleimide conjugates.

Bioorthogonal Conjugation SPAAC DAR Homogeneity

Hydrophilicity and Aggregation Resistance: PEG4 Spacer Optimizes Physicochemical Profile for High-DAR Conjugates

The PEG4 spacer in DBCO-PEG4-GGFG-Dxd provides balanced hydrophilicity (LogP = 0.5, predicted) that reduces aggregation propensity in ADCs with DAR ≥4 compared to linker-payloads with shorter (PEG0-PEG2) or no PEG spacers. In a comparative linker study, PEG4-containing ADCs showed <5% aggregation at 10 mg/mL, while constructs with PEG0 linkers formed >15% aggregates under identical formulation conditions . Longer PEG chains (PEG8-PEG12) can increase hydrodynamic radius and reduce tumor penetration, whereas PEG4 has been adopted in clinically validated ADC platforms such as ENHERTU .

PEGylation ADC Aggregation Hydrophilic Spacer

Myelotoxicity Mitigation: DXd Shows Significantly Reduced Hematotoxicity Versus Exatecan Mesylate in Human CFU-GM Assays

A critical differentiator of the DXd payload versus its parent compound exatecan mesylate (DX-8951f) is reduced myelotoxicity. DXd demonstrated considerably lower toxicity in human colony-forming unit-granulocyte macrophage (CFU-GM) assays , while maintaining potent antitumor activity. This differentiation was achieved through structural modification that lowered membrane permeability, limiting off-target cellular uptake. In contrast, exatecan mesylate showed significant myelosuppression in clinical trials, which halted its development as a standalone agent.

Payload Safety Myelotoxicity CFU-GM Assay

Commercial Purity and Batch Reproducibility: 98-99%+ Purity Enables Reliable ADC Synthesis Without Purification Intermediates

Commercial lots of DBCO-PEG4-GGFG-Dxd are supplied at 98.4-99.34% purity as determined by HPLC, with the highest reported purity of 99.34% . This contrasts with alternative linker-payload conjugates such as MC-VC-PAB-MMAE (typically 95-97% purity) and Propargyl-PEG4-GGFG-DXd (available at 95% purity) . The high purity reduces the need for post-conjugation purification, minimizes unreacted payload carryover, and improves DAR accuracy—critical for reproducible ADC characterization and in vivo dose-response studies.

Chemical Purity ADC Intermediate Batch Reproducibility

Optimal Deployment Scenarios for DBCO-PEG4-GGFG-Dxd in ADC Discovery and Preclinical Development


Site-Specific ADC Generation via azide-Functionalized Antibodies for In Vitro Cytotoxicity Screening

DBCO-PEG4-GGFG-Dxd is ideally suited for copper-free click conjugation to azide-labeled monoclonal antibodies (e.g., trastuzumab, anti-HER2, anti-TROP2) for rapid generation of homogeneous ADCs with defined DAR ~3-4 . The SPAAC reaction proceeds under mild aqueous conditions (pH 7.4, 25-37°C, 2-4 hours) without copper catalyst, preserving antibody integrity. Resulting DXd-ADCs can be directly used in cell viability assays (e.g., MTS assay, 72-hour exposure) on HER2-positive (SK-BR-3, NCI-N87) and HER2-low cell lines to benchmark potency against clinical benchmarks such as trastuzumab deruxtecan.

In Vivo Pharmacokinetic and Efficacy Studies in Xenograft Models of Drug-Resistant Cancers

The combination of GGFG linker plasma stability and DXd payload potency makes ADCs prepared with this compound suitable for in vivo efficacy studies in CDX/PDX models . The >90% linker stability in plasma over 96 hours enables weekly or bi-weekly dosing regimens without premature payload release. Tolerability is enhanced by the reduced myelotoxicity profile of DXd relative to exatecan , supporting efficacy studies at doses of 1-10 mg/kg in mouse xenograft models including gastric (NCI-N87), breast (MDA-MB-453), and lung (Calu-3) cancer models.

Comparative Linker Chemistry Evaluation in Bystander Killing and Epitope Density Studies

Researchers evaluating the contribution of linker chemistry to bystander killing can compare ADCs prepared with DBCO-PEG4-GGFG-Dxd against those using alternative linkers (e.g., non-cleavable SMCC-DXd, Val-Cit-PAB-DXd) . The GGFG linker releases membrane-permeable DXd payload upon cathepsin cleavage, enabling bystander-mediated killing of adjacent antigen-negative tumor cells. Co-culture assays with antigen-positive/negative cell mixtures (e.g., HER2+ SK-BR-3 co-cultured with HER2− MDA-MB-468) at a 1:1 ratio can quantify bystander effect by comparing IC50 values in mixed versus pure populations.

Process Development and DAR Optimization for Scalable ADC Manufacturing Research

For CMC-focused research and process development, the 99%+ purity of commercial DBCO-PEG4-GGFG-Dxd enables direct conjugation without pre-purification, saving one chromatographic step. The DBCO-triazole stable linkage supports real-time DAR monitoring by HIC-HPLC or LC-MS without linker deconjugation artifacts during analysis, unlike maleimide-based conjugates that may undergo retro-Michael addition during sample preparation . This property is critical for generating reliable DAR-release rate correlations in QC release assays.

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